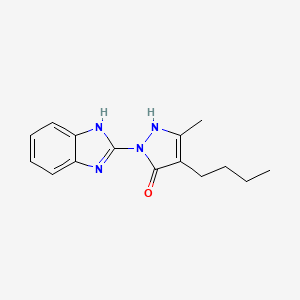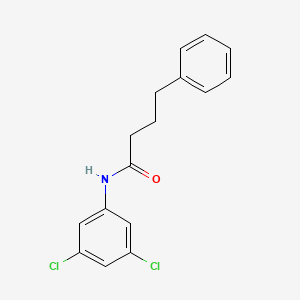
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol, also known as BMX, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMX is a kinase inhibitor that targets the TEC family of non-receptor tyrosine kinases, including BMX, ITK, and TXK. The molecule has been shown to have potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol inhibits the activity of TEC family kinases, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of these kinases by 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol results in the suppression of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to have several biochemical and physiological effects. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to inhibit the phosphorylation of various signaling molecules, including AKT, ERK, and STAT3. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells. Additionally, 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to modulate the immune response by inhibiting the activity of T cells and B cells.
実験室実験の利点と制限
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has several advantages and limitations for lab experiments. One of the advantages of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is its specificity for TEC family kinases, which allows for the selective inhibition of these kinases without affecting other cellular processes. However, one of the limitations of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is its relatively low potency compared to other kinase inhibitors.
将来の方向性
There are several future directions for the research on 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol. One potential direction is the development of more potent 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol analogs that can be used as more effective cancer treatments. Another potential direction is the investigation of the role of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol in autoimmune disorders and inflammatory diseases. Additionally, the potential of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol as a therapeutic target for other diseases, such as cardiovascular diseases and neurodegenerative diseases, should be explored.
合成法
The synthesis of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been described in several research papers. One of the most commonly used methods involves the reaction of 2-amino-1-methylbenzimidazole with 1-bromo-4-butyl-3-methyl-1H-pyrazole-5-ol in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol.
科学的研究の応用
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. Several research studies have reported the potential of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol as a treatment for cancer. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has been shown to inhibit the growth and proliferation of various cancer cells, including prostate cancer, breast cancer, and leukemia. 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-butyl-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-4-7-11-10(2)18-19(14(11)20)15-16-12-8-5-6-9-13(12)17-15/h5-6,8-9,18H,3-4,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYUZHRIFRYDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)

![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)

![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)


![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)



![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)